L-Aspartic acid beta-hydroxamate

Description

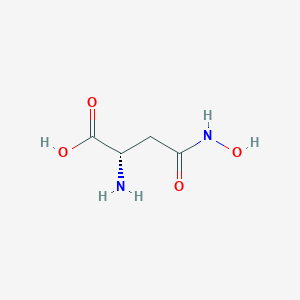

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYVTTSIVDYQSO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-68-6, 8029-76-3 | |

| Record name | L-Asparagine, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylated lecithin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Aspartic Acid β-Hydroxamate: A Technical Guide to its Dual Mechanism of Action

Abstract

L-Aspartic acid β-hydroxamate (L-AβH) is a non-proteinogenic amino acid derivative that has garnered significant interest within the research and drug development communities.[1][2] This technical guide provides an in-depth exploration of its molecular mechanism of action, focusing on its dual inhibitory roles against two distinct and critical enzymes: asparagine synthetase (ASNS) and serine racemase. We will dissect the biochemical pathways, detail the downstream cellular consequences of target engagement, provide field-proven experimental protocols for mechanism validation, and discuss the therapeutic potential of this multifaceted molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-AβH's biological activity.

Introduction: The Significance of a Dual-Target Inhibitor

L-Aspartic acid β-hydroxamate is a structural analog of L-aspartic acid and L-asparagine.[2][3] Its primary mechanism of action is the inhibition of key enzymes involved in amino acid metabolism.[1] This dual-targeting capability makes it a valuable tool for investigating cellular nitrogen metabolism and a compound of interest for therapeutic development in oncology and neurology.[1][4]

The two primary targets of L-AβH are:

-

Asparagine Synthetase (ASNS): A crucial enzyme for the de novo synthesis of the non-essential amino acid asparagine.[5]

-

Serine Racemase: The primary enzyme responsible for synthesizing the neuromodulator D-serine from L-serine in the central nervous system.[1]

This guide will elucidate the intricacies of L-AβH's interaction with each of these targets, providing a foundational understanding for its application in research and potential therapeutic contexts.

Mechanism of Action I: Inhibition of Asparagine Synthetase (ASNS)

Asparagine synthetase is a vital enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate, using L-glutamine as a nitrogen source.[4][5] This reaction is fundamental for protein synthesis and cellular proliferation.

The ASNS Catalytic Cycle

The human ASNS enzyme is a homodimer, with each subunit containing two distinct active sites connected by an intramolecular ammonia tunnel:

-

Glutaminase Domain: Hydrolyzes L-glutamine to L-glutamate and ammonia.

-

Synthetase Domain: Catalyzes the activation of L-aspartate by ATP to form a β-aspartyl-AMP intermediate, which then reacts with the ammonia transferred from the glutaminase domain to produce L-asparagine, AMP, and pyrophosphate (PPi).[6]

Mode of Inhibition by L-AβH

Cellular Consequences and Therapeutic Rationale

Certain cancer cells, particularly those in acute lymphoblastic leukemia (ALL), exhibit low endogenous ASNS expression and are highly dependent on extracellular asparagine for survival.[8] The therapeutic agent L-asparaginase exploits this vulnerability by depleting circulating asparagine.[4] However, resistance can emerge through the upregulation of ASNS expression.[5]

By inhibiting ASNS, L-AβH can:

-

Induce cytotoxicity in cancer cells that are dependent on de novo asparagine synthesis.

-

Potentially resensitize L-asparaginase-resistant tumors to therapy by blocking the compensatory synthesis of asparagine.[9]

The anti-tumoral activity of L-AβH has been demonstrated in vitro against murine leukemia cell lines.[10]

Mechanism of Action II: Inhibition of Serine Racemase

Serine racemase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme predominantly found in the brain.[2] It catalyzes the conversion of L-serine to D-serine, which is a crucial co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2]

Mode of Inhibition by L-AβH

L-AβH has been characterized as a potent, selective, and competitive inhibitor of serine racemase.[1][3] Its structural resemblance to L-serine allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and being converted to D-serine.[1] Unlike some non-specific hydroxamic acids that can irreversibly react with the PLP cofactor, L-AβH's interaction is reversible, making it a valuable tool for specific modulation of the D-serine pathway.[3]

Quantitative Inhibition Data

There is some discrepancy in the reported inhibitory potency of L-AβH against serine racemase in the literature, which may be attributable to different assay conditions or enzyme sources.

| Parameter | Value | Source |

| IC₅₀ | ~0.04 mM (~40 µM) | In Vitro Screening of SRR Modulators[11] |

| Kᵢ | 1.9 mM (1900 µM) | BindingDB (Mouse Brain SR) |

This table summarizes the publicly available quantitative data on the inhibition of Serine Racemase by L-Aspartic acid β-hydroxamate.

Cellular Consequences and Therapeutic Rationale

Over-activation of NMDA receptors is implicated in various neuropathologies, including neurodegenerative diseases.[2] By competitively inhibiting serine racemase, L-AβH reduces the bioavailability of the co-agonist D-serine, leading to decreased NMDA receptor activation.[1] This mechanism is of significant interest for conditions associated with NMDA receptor overexcitation. Furthermore, recent preclinical studies have demonstrated that L-AβH can attenuate choroidal neovascularization through anti-VEGF and anti-inflammatory pathways and is being explored for the treatment of retinopathies.[1]

Experimental Protocols for Mechanistic Validation

To enable rigorous investigation of L-AβH's mechanism of action, this section provides detailed, field-tested protocols for assessing its inhibitory effects on ASNS and serine racemase.

Asparagine Synthetase (ASNS) Activity Assay (AMP Detection)

This protocol is adapted from established methods for measuring ASNS activity by quantifying the production of AMP, a direct product of the synthetase reaction.[3] The use of a commercial luminescence-based kit provides high sensitivity and reproducibility.

Methodology:

-

Reagent Preparation:

-

Enzyme Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/mL BSA.

-

Substrate Solution: Prepare a 2X stock in enzyme buffer to achieve a final concentration of 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.

-

Enzyme Dilution: Dilute purified human ASNS protein in enzyme buffer to a working concentration (e.g., 8 ng/µL).

-

Inhibitor Stock: Prepare a stock solution of L-AβH in an appropriate solvent (e.g., water) and create serial dilutions.

-

-

Reaction Setup (in microcentrifuge tubes):

-

Add 12.5 µL of diluted ASNS to tubes for test and positive control samples.

-

Add 12.5 µL of enzyme buffer to tubes for blank (no enzyme) controls.

-

Add the desired volume of L-AβH dilution or vehicle control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 12.5 µL of the 2X Substrate Solution to each tube.

-

Incubate at room temperature (25°C) for a defined period (e.g., 30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

-

-

Quenching and Detection (using Promega AMP-Glo™ Assay Kit):

-

Stop the reaction by diluting 1:10 with 225 µL of 50 mM Tris-HCl (pH 7.5). This brings the AMP concentration into the measurable range of the kit.

-

Transfer 25 µL of each diluted reaction mixture to individual wells of a white, opaque 96-well plate.

-

Add 25 µL of AMP-Glo™ Reagent I to each well to quench the ASNS reaction and deplete remaining ATP. Incubate as per the manufacturer's instructions.

-

Add 50 µL of AMP-Glo™ Reagent II to convert AMP to ATP, which is then used in a luciferase reaction to generate light. Incubate as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank control luminescence from all other readings.

-

Calculate the percentage of inhibition for each L-AβH concentration relative to the vehicle control.

-

Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

-

Serine Racemase Inhibition Assay (HPLC Detection)

This protocol outlines a robust method for measuring the inhibition of serine racemase by quantifying the formation of D-serine using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0-8.2.

-

Reaction Mix: Prepare a master mix in the reaction buffer containing 1 mM EDTA, 2 mM DTT, and 15 µM Pyridoxal-5'-phosphate (PLP).

-

Substrate: 20 mM L-serine solution.

-

Enzyme: Purified serine racemase enzyme.

-

Inhibitor: L-AβH at various concentrations.

-

Stop Solution: 5% Trichloroacetic acid (TCA).

-

-

Reaction Setup:

-

In separate tubes, combine the reaction mix, purified enzyme, and either L-AβH (at desired concentrations) or vehicle.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the L-serine substrate.

-

Incubate at 37°C for a set time (e.g., 60 minutes). The time should be within the linear range of the enzyme's activity.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding the 5% TCA stop solution.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube.

-

(Optional but recommended) Extract the TCA from the supernatant by washing twice with an equal volume of water-saturated diethyl ether.

-

-

Detection by HPLC:

-

The amount of D-serine produced can be quantified using a chiral HPLC column or by derivatizing the amino acids with a fluorescent tag (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) followed by reverse-phase HPLC.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of D-serine.

-

Calculate the amount of D-serine produced in each reaction.

-

Determine the percentage of inhibition for each L-AβH concentration and calculate the IC₅₀. For Kᵢ determination, perform the assay with varying concentrations of both the substrate (L-serine) and the inhibitor (L-AβH) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Conclusion and Future Directions

L-Aspartic acid β-hydroxamate presents a compelling profile as a dual-action inhibitor of ASNS and serine racemase. Its ability to modulate two distinct and therapeutically relevant pathways underscores its importance as both a research tool and a potential scaffold for drug development.

-

In Oncology: The inhibition of ASNS provides a clear rationale for its investigation in asparagine-dependent cancers, particularly in the context of L-asparaginase resistance. Future studies should focus on in vivo efficacy and combination therapies.

-

In Neuroscience: The selective, competitive inhibition of serine racemase positions L-AβH as a valuable probe for studying NMDA receptor signaling. Further development of its derivatives could lead to novel therapeutics for neurological disorders characterized by excitotoxicity.

The detailed protocols provided herein offer a validated framework for researchers to further explore the nuanced biochemical and cellular effects of this intriguing molecule, paving the way for new discoveries and potential clinical applications.

References

-

M-CSA. (n.d.). Asparagine synthase (glutamine-hydrolysing). Retrieved from [Link]

- Thomasset, N., et al. (1991). Anti-tumoral activity of L and D isomers of aspartic acid beta-hydroxamate on L5178Y leukemia. International Journal of Cancer, 49(3), 421-424. (Referenced in Sigma-Aldrich product page)

- Ikeuchi, H., et al. (2012). A sulfoximine-based inhibitor of human asparagine synthetase kills L-asparaginase-resistant leukemia cells. Bioorganic & Medicinal Chemistry, 20(19), 5915–5927.

- Gong, H., & Golicz, A. (2022). Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia. RSC Advances, 12(44), 28598-28610.

- Krasotkina, J., et al. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. International Journal of Molecular Sciences, 23(6), 2995.

- Lomelino, C. L., et al. (2017). Asparagine synthetase: Function, structure, and role in disease. Journal of Biological Chemistry, 292(47), 19134-19142.

- Richards, N. G., & Kilberg, M. S. (2006). An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line. PLoS ONE, 1(1), e99.

- Chang, M. C., et al. (2023). A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency. Molecular Genetics and Metabolism Reports, 37, 100998.

- Wolosker, H., et al. (1999). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 96(23), 13409-13414.

- Wolosker, H., et al. (1999). Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(2), 721-725.

- Stránský, J., & Koča, J. (2010). Inhibition of human serine racemase, an emerging target for medicinal chemistry. Current Medicinal Chemistry, 17(24), 2639-2656.

- Panizzutti, R., et al. (2001). A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase. Proceedings of the National Academy of Sciences, 98(9), 5294-5299.

- Horiike, K., et al. (1987). The Kinetic Mechanism of Beef Pancreatic L-asparagine Synthetase. Journal of Biological Chemistry, 262(12), 5617-5621.

- Tesson, A. R., et al. (2003). Revisiting the steady state kinetic mechanism of glutamine-dependent asparagine synthetase from Escherichia coli. Archives of Biochemistry and Biophysics, 413(1), 23-31.

- Lin, C. H., et al. (2020). In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer's Disease Drosophila melanogaster. International Journal of Molecular Sciences, 21(23), 9036.

-

BindingDB. (2012). BindingDB BDBM50129194. Retrieved from [Link]

- Jayaram, H. N., et al. (1976). Inhibitors of L-asparagine synthetase, in vitro. Cancer Research, 36(11 Pt 1), 3932-3937.

Sources

- 1. L-Aspartic Acid Beta-Hydroxamate|CAS 1955-68-6|Serine Racemase Inhibitor [benchchem.com]

- 2. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxamic acids as a novel family of serine racemase inhibitors: mechanistic analysis reveals different modes of interaction with the pyridoxal-5'-phosphate cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1955-68-6 [chemicalbook.com]

- 7. Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Aspartic acid β-hydroxamate serineracemaseinhibitor 1955-68-6 [sigmaaldrich.com]

- 10. In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer’s Disease Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BindingDB BDBM50129194 (2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acidN(4)-hydroxy-L-asparagine::CHEMBL63902::L-Asparaginsaeure-4-hydroxyamid::this compound::beta-L-Aspartylhydroxamate::beta-L-aspartylhydroxamic acid::beta-aspartohydroxamic acid [bindingdb.org]

L-Aspartic Acid β-Hydroxamate: A Technical Guide to a Selective Serine Racemase Inhibitor

Abstract

This technical guide provides an in-depth exploration of L-Aspartic acid β-hydroxamate (L-ABH) as a potent and selective inhibitor of serine racemase (SR). Serine racemase, a pivotal enzyme in the mammalian central nervous system, catalyzes the synthesis of D-serine, the primary endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of D-serine levels is implicated in a spectrum of neuropathological conditions, making SR a compelling target for therapeutic intervention. This document details the mechanistic underpinnings of SR and its inhibition by L-ABH, presents validated experimental protocols for its synthesis and characterization, and discusses its potential applications in drug discovery and neuroscience research.

The Serine Racemase-NMDA Receptor Axis: A Primer

The glutamatergic NMDA receptor is fundamental to excitatory neurotransmission, synaptic plasticity, learning, and memory.[1] A unique feature of the NMDA receptor is its requirement for simultaneous binding of both glutamate and a co-agonist to its Glycine/D-serine binding site for channel activation.[2][3] For years, glycine was considered the primary co-agonist, but mounting evidence has established D-serine as the key, and often dominant, endogenous ligand in many brain regions.[1][4][5]

D-serine is synthesized from L-serine by serine racemase (SR), a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in both neurons and glial cells.[5][6] This enzymatic conversion is the principal source of D-serine in the brain, positioning SR as a critical gatekeeper of NMDA receptor function.[6] The intricate balance of D-serine is crucial; while essential for physiological processes, excessive levels can lead to NMDA receptor over-activation and subsequent excitotoxicity, a mechanism implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as ischemic stroke.[5][7][8] Conversely, diminished D-serine concentrations have been linked to NMDA receptor hypofunction, a leading hypothesis in the pathophysiology of schizophrenia.[5][9] This bimodal relationship makes precise modulation of SR activity a highly attractive therapeutic strategy.[5][10]

Sources

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Serine inhibits non-ionotropic NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The Role of Serine Racemase in the Pathophysiology of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serine racemase - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Inhibition of Asparagine Synthetase by L-Aspartic Acid β-Hydroxamate

Foreword

Asparagine synthetase (ASNS) represents a critical node in cellular metabolism, governing the biosynthesis of the non-essential amino acid asparagine. Its role extends beyond simple protein synthesis, influencing cell signaling, stress responses, and tumorigenesis. Consequently, the modulation of ASNS activity has emerged as a compelling strategy in drug discovery, particularly in oncology. This guide provides a comprehensive technical overview of ASNS, with a specific focus on its inhibition by L-Aspartic acid β-hydroxamate (L-AABH), a well-established inhibitor. We will delve into the mechanistic underpinnings of ASNS function, detail robust methodologies for its study, and explore the cellular ramifications of its inhibition, providing researchers, scientists, and drug development professionals with a thorough understanding of this important therapeutic target.

Asparagine Synthetase: A Gatekeeper of Cellular Nitrogen Metabolism

Asparagine synthetase (EC 6.3.5.4) is a ubiquitous enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and L-glutamine.[1] This reaction is fundamental to maintaining cellular homeostasis, as asparagine is not only a component of proteins but also plays roles in nitrogen transport and the synthesis of other biomolecules.[2]

Catalytic Mechanism and Structural Insights

The synthesis of asparagine by ASNS is a two-step process that occurs at two distinct active sites within the enzyme: a glutaminase domain and a synthetase domain.[1]

-

Glutamine Hydrolysis: In the glutaminase domain, L-glutamine is hydrolyzed to L-glutamate and ammonia.[1]

-

Aspartate Activation and Asparagine Synthesis: In the synthetase domain, L-aspartate reacts with ATP to form a reactive β-aspartyl-AMP intermediate.[1] The ammonia produced in the first step is then channeled to the synthetase domain, where it attacks the β-aspartyl-AMP intermediate to form L-asparagine and AMP.[1]

The crystal structure of human ASNS has been resolved, providing valuable insights into its active sites and potential inhibitor binding pockets.[3] This structural information is instrumental in the rational design of novel ASNS inhibitors.

Figure 1: Catalytic mechanism of Asparagine Synthetase.

Regulation and Cellular Function

ASNS expression and activity are tightly regulated by cellular stress signals, primarily through the amino acid response (AAR) and the unfolded protein response (UPR) pathways.[3] Deprivation of amino acids or endoplasmic reticulum stress leads to the upregulation of the transcription factor ATF4, which in turn induces the expression of the ASNS gene.[3] This adaptive response allows cells to synthesize asparagine de novo when external sources are limited.

Asparagine itself is emerging as a key signaling molecule, influencing major pathways such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[4]

L-Aspartic Acid β-Hydroxamate: An Inhibitor of Asparagine Synthetase

L-Aspartic acid β-hydroxamate (L-AABH) is a structural analog of L-aspartate and is a well-established inhibitor of asparagine synthetase.[5] Its structural similarity to the natural substrate allows it to interact with the enzyme's active site.

Physicochemical Properties of L-AABH

| Property | Value | Reference |

| CAS Number | 1955-68-6 | [6] |

| Molecular Formula | C₄H₈N₂O₄ | [6] |

| Molecular Weight | 148.12 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Storage | -20°C | [8] |

Mechanism of Inhibition

While L-AABH is widely cited as an inhibitor of ASNS, detailed kinetic studies characterizing its inhibitory mechanism (e.g., competitive, non-competitive) and providing specific inhibitory constants (Ki or IC50 values) against purified ASNS are not extensively available in the public domain. However, based on its structural similarity to L-aspartate, it is hypothesized to act as a competitive inhibitor , binding to the aspartate-binding site within the synthetase domain of ASNS. This binding would prevent the formation of the β-aspartyl-AMP intermediate, thereby halting the synthesis of asparagine.

Further enzymatic assays are required to definitively determine the mode of inhibition and the potency of L-AABH against human ASNS. Such studies would typically involve measuring the initial reaction rates of ASNS at varying concentrations of L-aspartate and L-AABH and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.

Methodologies for Studying Asparagine Synthetase and its Inhibition

A robust and reproducible experimental framework is crucial for investigating ASNS activity and its modulation by inhibitors like L-AABH.

Expression and Purification of Recombinant Human ASNS

To obtain sufficient quantities of active enzyme for in vitro studies, recombinant expression of human ASNS is the preferred method.

Protocol: Expression and Purification of FLAG-tagged Human ASNS from HEK293T Cells

-

Cell Culture and Transfection:

-

Culture HEK293T cells in a 150 mm dish to near confluency.

-

Transfect the cells with a mammalian expression vector encoding C-terminally FLAG-tagged human ASNS.

-

Establish a stable cell line expressing the recombinant protein.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in 1 ml of lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 0.1% Triton X-100) on ice for 15 minutes.

-

Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the supernatant with ANTI-FLAG® M2 Affinity Gel for 18 hours at 4°C.

-

Wash the gel three times with Tris-buffered saline (TBS; 30 mM Tris-HCl, pH 7.6, 200 mM NaCl).

-

-

Elution and Storage:

-

Elute the bound ASNS-FLAG protein by competitive binding with FLAG peptide (150 ng/µl in TBS) for 1 hour at 4°C.

-

Recover the supernatant containing the purified ASNS protein and add glycerol to a final concentration of 20% for stabilization.

-

Store the purified enzyme at -80°C.

-

-

Quality Control:

-

Assess the purity and integrity of the purified protein by SDS-PAGE and Coomassie blue staining.

-

Figure 2: Workflow for the purification of FLAG-tagged human ASNS.

Asparagine Synthetase Activity Assay

Several methods exist for measuring ASNS activity, including those based on HPLC and radioactive tracing.[5] However, a luminescence-based assay that measures the production of AMP offers a highly sensitive, reproducible, and straightforward alternative.[5]

Protocol: Luminescence-Based ASNS Activity Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA, 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.

-

Initiate the reaction by adding a known amount of purified ASNS (e.g., 0.1 µg) to the reaction mixture.

-

For inhibitor studies, include varying concentrations of L-AABH in the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at room temperature (25°C) for a defined period (e.g., 30 minutes).

-

-

Quenching and Detection:

-

Stop the reaction by diluting the mixture 1:10 with 50 mM Tris-HCl (pH 7.5).

-

Transfer aliquots of the diluted reaction to a white-walled 96-well plate.

-

Measure the amount of AMP produced using a commercial luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (e.g., in pmol of AMP produced per minute per µg of enzyme).

-

For inhibition studies, plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. Further kinetic experiments can be designed to determine the Ki and the mode of inhibition.

-

Cellular Consequences of Asparagine Synthetase Inhibition

Inhibition of ASNS has profound effects on cellular physiology, particularly in cancer cells that exhibit a heightened dependence on asparagine.

Impact on Cell Proliferation and Survival

By blocking the de novo synthesis of asparagine, ASNS inhibitors can induce a state of asparagine starvation. In many cancer cell types, this leads to the activation of the amino acid stress response pathway, characterized by the phosphorylation of GCN2 and the upregulation of ATF4.[3] While this is an adaptive response, sustained asparagine deprivation can ultimately lead to cell cycle arrest and apoptosis.[3]

Sensitization to Other Therapies

A particularly promising therapeutic strategy is the combination of ASNS inhibitors with L-asparaginase, an enzyme that depletes circulating asparagine.[9] Cancer cells that are resistant to L-asparaginase often achieve this by upregulating their own ASNS expression.[9] By inhibiting ASNS, L-AABH can potentially re-sensitize these resistant cells to L-asparaginase treatment.

Figure 3: Cellular consequences of ASNS inhibition by L-AABH.

Future Directions and Conclusion

The inhibition of asparagine synthetase by L-Aspartic acid β-hydroxamate presents a compelling avenue for therapeutic intervention, particularly in the context of oncology. While the foundational knowledge of ASNS biology and the inhibitory action of L-AABH is well-established, there remains a need for more detailed biochemical and cellular characterization. Specifically, the determination of the precise kinetic parameters of L-AABH inhibition of human ASNS will be crucial for its further development as a chemical probe and potential therapeutic lead.

The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate role of asparagine synthetase in health and disease, and to explore the full potential of its inhibitors. The continued exploration of ASNS biology will undoubtedly uncover new therapeutic opportunities and deepen our understanding of cellular metabolism.

References

- Lomelino, C. L., et al. (2017). Asparagine synthetase: Function, structure, and role in disease. Journal of Biological Chemistry, 292(47), 19952-19958.

- Ren, D., & Chen, J. (2021). Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia. Frontiers in Bioengineering and Biotechnology, 9, 759273.

- Gutierrez, J. A., et al. (2006). An inhibitor of human asparagine synthetase suppresses proliferation of an L-asparaginase-resistant leukemia cell line. Chemistry & Biology, 13(12), 1339-1347.

- Krall, A. S., et al. (2016). Asparagine is a critical limiting metabolite for mTORC1 activation and cancer cell proliferation.

-

AdooQ Bioscience. L-Aspartic acid β-hydroxamate. Available from: [Link]

- Lomelino, C. L., et al. (2017). Asparagine synthetase: Function, structure, and role in disease. Journal of Biological Chemistry, 292(47), 19952-19958.

- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.

Sources

- 1. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 3. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glutaminase activity of l-asparaginase is not required for anticancer activity against ASNS-negative cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Aspartic Acid Beta-Hydroxamate|CAS 1955-68-6|Serine Racemase Inhibitor [benchchem.com]

- 6. >98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Aspartic Acid β-Hydroxamate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: L-Aspartic acid β-hydroxamate (L-AHA), a non-proteinogenic amino acid derivative, has emerged as a molecule of significant interest in biochemical research and drug development. Its multifaceted biological activities, primarily stemming from its ability to interact with various enzymes, have positioned it as a valuable tool for studying cellular metabolism and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological functions of L-AHA. It is intended to serve as a detailed resource for researchers and professionals working in the fields of biochemistry, medicinal chemistry, and drug discovery.

Introduction

L-Aspartic acid β-hydroxamate is a structural analog of L-asparagine where the amide group is replaced by a hydroxamic acid moiety. This seemingly subtle modification confers unique chemical and biological properties upon the molecule, most notably its ability to act as an enzyme inhibitor and a metal chelator. This guide will delve into the fundamental aspects of L-AHA, providing a detailed exploration of its chemical nature and biological significance.

Chemical Structure and Physicochemical Properties

L-AHA is a chiral molecule, with the L-configuration at the α-carbon being the biologically relevant stereoisomer. Its structure incorporates a primary amine, a carboxylic acid, and a hydroxamic acid functional group, leading to a complex acid-base chemistry and the potential for multiple intermolecular interactions.

Molecular Structure

The systematic IUPAC name for L-Aspartic acid β-hydroxamate is (2S)-2-amino-3-(hydroxycarbamoyl)propanoic acid.

Molecular Structure of L-Aspartic Acid β-Hydroxamate

Caption: 2D structure of L-Aspartic acid β-hydroxamate.

Physicochemical Data

A summary of the key physicochemical properties of L-AHA is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₄ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| CAS Number | 1955-68-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 171-172 °C | [2] |

| Solubility | Water: 62.5 mg/mL (with heating) | [1] |

| DMSO: < 1 mg/mL | [1] | |

| pKa (predicted) | 3.02 ± 0.10 | [2] |

Spectroscopic Characterization

While detailed, experimentally-derived spectroscopic data for L-Aspartic acid β-hydroxamate are not extensively published, we can predict the expected spectral features based on its functional groups and the known spectra of L-aspartic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the α-carbon, the β-carbon, the amino group, and the hydroxamic acid group. The introduction of the β-hydroxamate group is predicted to cause characteristic shifts in the signals of the adjacent methylene (β-carbon) protons compared to L-aspartic acid[3].

-

¹³C NMR Spectroscopy: Similarly, the carbon NMR spectrum would display signals for the four carbon atoms in the molecule. The carbonyl carbon of the hydroxamate and the β-carbon would show shifts indicative of the electronic environment created by the hydroxamic acid moiety[3].

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups: N-H stretching of the amino group, O-H stretching of the carboxylic acid and hydroxamic acid, C=O stretching of both the carboxylic acid and the hydroxamic acid, and N-O stretching of the hydroxamic acid.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as water, ammonia, and carbon dioxide, as well as cleavage of the carbon-carbon backbone.

Chemical Synthesis

The synthesis of L-Aspartic acid β-hydroxamate can be achieved through several methods, primarily involving the reaction of an L-aspartic acid derivative with hydroxylamine[3]. The key challenge lies in the selective reaction at the β-carboxyl group while protecting the α-carboxyl and α-amino groups.

Direct Coupling with Hydroxylamine

The most direct approach involves the activation of the β-carboxyl group of a suitably protected L-aspartic acid derivative, followed by nucleophilic attack by hydroxylamine[3].

General Workflow for Direct Coupling Synthesis

Caption: A simplified workflow for the synthesis of L-AHA via direct coupling.

Step-by-Step Protocol (Conceptual):

-

Protection: The α-amino group of L-aspartic acid is typically protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction. The α-carboxyl group may also be protected, for instance, as a benzyl ester.

-

Activation: The free β-carboxyl group is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester or a symmetric anhydride.

-

Hydroxylamine Reaction: The activated β-carboxyl group is then reacted with hydroxylamine or a protected form of hydroxylamine.

-

Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz and benzyl esters).

-

Purification: The final product is purified by techniques such as recrystallization or column chromatography to yield pure L-Aspartic acid β-hydroxamate.

Solid-Phase Synthesis

Solid-phase synthesis offers an alternative and often more efficient method for the preparation of L-AHA, facilitating purification by simple filtration and washing of the resin-bound intermediates[3].

Step-by-Step Protocol (Conceptual):

-

Resin Functionalization: A suitable solid support (e.g., Wang resin) is functionalized with a protected form of hydroxylamine.

-

Coupling: An N-protected L-aspartic acid derivative with a free β-carboxyl group is coupled to the resin-bound hydroxylamine using standard peptide coupling reagents.

-

Cleavage and Deprotection: The desired product is cleaved from the resin, and the protecting groups are removed simultaneously, typically by treatment with a strong acid such as trifluoroacetic acid (TFA).

-

Purification: The crude product is then purified to obtain the final L-Aspartic acid β-hydroxamate.

Biological Activity and Mechanism of Action

L-Aspartic acid β-hydroxamate exhibits a range of biological activities, primarily through its interaction with and inhibition of specific enzymes.

Inhibition of Serine Racemase

A primary and well-characterized role of L-AHA is its potent and reversible inhibition of serine racemase[3]. This enzyme is responsible for the conversion of L-serine to D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By competitively inhibiting serine racemase, L-AHA reduces the levels of D-serine, thereby modulating NMDA receptor activity. This has significant implications for neurological conditions associated with NMDA receptor dysfunction[3].

Inhibition of Serine Racemase by L-AHA

Caption: L-AHA competitively inhibits serine racemase, preventing the synthesis of D-serine.

Inhibition of Asparagine Synthetase

L-AHA is also a known inhibitor of asparagine synthetase, an enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and ammonia[3]. This inhibition is of interest in cancer research, as some cancer cells have a high demand for asparagine.

Substrate for L-Asparaginase

Interestingly, L-AHA can also serve as a substrate for the enzyme L-asparaginase. This enzyme hydrolyzes the hydroxamate bond of L-AHA to produce L-aspartic acid and hydroxylamine[3]. This reaction forms the basis of a colorimetric assay for measuring L-asparaginase activity. The released hydroxylamine can be detected with a colorimetric reagent, providing a quantitative measure of enzyme activity.

Angiotensin-Converting Enzyme (ACE) Inhibition

Studies have also demonstrated that L-AHA can act as a competitive inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure[3].

Analytical Methods

Several analytical methods can be employed for the detection and quantification of L-Aspartic acid β-hydroxamate.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a common method for the analysis of amino acids and their derivatives. A validated HPLC method for L-AHA would likely involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Derivatization with a chromophoric or fluorophoric agent may be necessary to enhance detection sensitivity.

Colorimetric Assays

As mentioned previously, the hydrolysis of L-AHA by L-asparaginase can be coupled to a colorimetric detection method to quantify either L-AHA concentration (if L-asparaginase is in excess) or L-asparaginase activity (if L-AHA is in excess). A common method involves the reaction of the produced hydroxylamine with ferric chloride in an acidic solution to form a colored complex.

Conceptual Protocol for Colorimetric Assay of L-Asparaginase Activity:

-

Prepare Reagents: Prepare a buffered solution of L-Aspartic acid β-hydroxamate and a ferric chloride reagent.

-

Enzyme Reaction: Incubate the L-asparaginase sample with the L-AHA solution for a defined period at a controlled temperature.

-

Stop Reaction: Terminate the reaction by adding the acidic ferric chloride reagent.

-

Color Development: Allow time for the color to develop as the hydroxylamine reacts with the ferric chloride.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 540 nm) using a spectrophotometer.

-

Quantification: Determine the amount of hydroxylamine produced by comparing the absorbance to a standard curve prepared with known concentrations of hydroxylamine.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of L-Aspartic acid β-hydroxamate.

-

Solid Form: As a solid, L-AHA should be stored at -20°C and is reported to be stable for up to 3 years under these conditions[1].

-

In Solution: Stock solutions of L-AHA should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Repeated freeze-thaw cycles should be avoided.

The stability of L-AHA in solution is pH-dependent. Hydroxamic acids can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and hydroxylamine. The rate of hydrolysis is influenced by temperature and the specific pH of the solution.

Applications in Research and Drug Development

The unique biological activities of L-Aspartic acid β-hydroxamate make it a valuable tool in several areas of research:

-

Neuroscience: As a selective inhibitor of serine racemase, L-AHA is used to study the role of D-serine and NMDA receptor signaling in both normal brain function and in neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy[3].

-

Cancer Biology: Its ability to inhibit asparagine synthetase makes it a compound of interest for investigating metabolic vulnerabilities in cancer cells.

-

Enzymology: L-AHA serves as a key reagent in assays for L-asparaginase activity, which is important in the clinical monitoring of asparaginase-based cancer therapies.

-

Drug Discovery: The hydroxamic acid moiety is a well-known zinc-binding group, and L-AHA can serve as a scaffold or starting point for the design of novel inhibitors for metalloenzymes. Its demonstrated activity against ACE highlights its potential in cardiovascular drug discovery[3]. Recent preclinical studies have also pointed to its therapeutic potential in ophthalmology, specifically in treating conditions like choroidal neovascularization[3].

Conclusion

L-Aspartic acid β-hydroxamate is a versatile and powerful molecule with a growing list of applications in biomedical research. Its ability to specifically interact with and modulate the activity of key enzymes provides researchers with a valuable tool to dissect complex biological pathways. As our understanding of the roles of these enzymes in health and disease expands, the importance of well-characterized molecular probes like L-AHA will undoubtedly continue to grow, paving the way for new therapeutic strategies.

References

Sources

L-Aspartic Acid β-Hydroxamate: A Comprehensive Technical Guide

Introduction: Unveiling a Molecule of Intriguing Duality

L-Aspartic acid β-hydroxamate (L-AHA), a non-proteinogenic amino acid derivative of L-aspartic acid, stands as a molecule of significant interest in the realms of biochemistry, pharmacology, and drug development.[1][2] Its deceptively simple structure belies a remarkable functional duality, acting as both a potent enzyme inhibitor and a valuable enzymatic substrate. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted biological activities of L-AHA, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its interactions with key enzymes, provide detailed experimental protocols, and present a comprehensive overview of its applications, grounded in authoritative scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-AHA is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1955-68-6 | [1][3] |

| Molecular Formula | C4H8N2O4 | [2][4] |

| Molecular Weight | 148.12 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 171-172 °C | [5] |

| Solubility | Water: 62.5 mg/mL (421.96 mM) | [4] |

| Storage | Powder: -20°C (stable for 3 years) | [4] |

| In solution: -80°C (stable for 6 months) | [4] |

Historical Perspective and Discovery

The journey of L-Aspartic acid β-hydroxamate is intrinsically linked to the broader exploration of hydroxamic acids as biologically active molecules. While a singular, seminal "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be contextualized within the mid-20th-century investigations into amino acid metabolism and enzyme inhibition. The core hydroxamic acid moiety was recognized for its ability to chelate metal ions, a property that would later prove crucial to its inhibitory activities against various metalloenzymes. The synthesis and study of amino acid hydroxamates, including L-AHA, were driven by the quest for specific enzyme inhibitors that could serve as tools to elucidate metabolic pathways and as potential therapeutic agents.

Synthesis of L-Aspartic Acid β-Hydroxamate: From Benchtop to Advanced Methodologies

The synthesis of L-AHA involves the formation of a hydroxamate group from the β-carboxyl group of L-aspartic acid. Several methods have been developed, ranging from classical solution-phase chemistry to more sophisticated solid-phase techniques.

Classical Solution-Phase Synthesis: A Foundational Approach

The most direct method for synthesizing L-AHA involves the reaction of an L-aspartic acid derivative with hydroxylamine.[1] This approach necessitates the activation of the β-carboxyl group to facilitate nucleophilic attack by hydroxylamine.

Experimental Protocol: Solution-Phase Synthesis of L-Aspartic Acid β-Hydroxamate

Objective: To synthesize L-Aspartic acid β-hydroxamate from L-aspartic acid.

Materials:

-

L-Aspartic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe) in methanol

-

Anhydrous diethyl ether

-

Standard laboratory glassware and stirring equipment

-

pH meter

Methodology:

-

Esterification of L-Aspartic Acid:

-

Suspend L-Aspartic acid in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the L-aspartic acid dissolves completely, forming the dimethyl ester.

-

Remove the solvent under reduced pressure to obtain L-aspartic acid dimethyl ester hydrochloride.

-

-

Preparation of Hydroxylamine Solution:

-

Dissolve hydroxylamine hydrochloride in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol to neutralize the hydrochloride and generate free hydroxylamine.

-

Filter the resulting sodium chloride precipitate and use the filtrate containing free hydroxylamine directly in the next step.

-

-

Hydroxamate Formation:

-

Dissolve the L-aspartic acid dimethyl ester hydrochloride in anhydrous methanol.

-

Add the prepared methanolic solution of free hydroxylamine to the ester solution.

-

Adjust the pH of the reaction mixture to approximately 8.5 with a solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature for several hours.

-

-

Purification and Isolation:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Wash the resulting crystals with cold diethyl ether and dry under vacuum to yield pure L-Aspartic acid β-hydroxamate.

-

Causality Behind Experimental Choices:

-

Esterification: The protection of the carboxyl groups as methyl esters prevents unwanted side reactions and increases the solubility of the starting material in organic solvents. Thionyl chloride is an effective reagent for this transformation.

-

Use of Free Hydroxylamine: Hydroxylamine hydrochloride is a stable salt, but the free base is required for the nucleophilic attack. In situ generation from the hydrochloride salt using a strong base like sodium methoxide is a common and efficient strategy.

-

pH Control: Maintaining a slightly basic pH (around 8.5) is crucial for the hydroxamate formation. At this pH, hydroxylamine is sufficiently nucleophilic to attack the ester, while minimizing side reactions.

Advanced Synthesis: Solid-Phase Methodology

For applications requiring high purity and amenability to automation, solid-phase synthesis offers significant advantages.[1] This method involves anchoring a protected hydroxylamine to a resin, followed by coupling with a protected L-aspartic acid derivative.

Caption: Solid-phase synthesis workflow for L-Aspartic acid β-hydroxamate.

Biological Activities and Mechanisms of Action

L-AHA exerts its biological effects through several distinct mechanisms, making it a valuable tool for probing various cellular processes.

Inhibition of Asparagine Synthetase: A Key Metabolic Intervention

A primary and well-established role of L-AHA is the inhibition of asparagine synthetase (ASNS), the enzyme responsible for the ATP-dependent synthesis of L-asparagine from L-aspartate and glutamine.[1] This inhibition is of particular interest in oncology, as some cancer cells exhibit a high demand for asparagine and are sensitive to its depletion.[6]

Caption: Inhibition of Asparagine Synthetase by L-Aspartic acid β-hydroxamate.

The mechanism of ASNS involves two active sites connected by an ammonia tunnel.[7] Glutamine is hydrolyzed at one site to produce ammonia, which is then channeled to the second site to react with β-aspartyl-AMP, formed from L-aspartate and ATP, to yield L-asparagine. L-AHA acts as a competitive inhibitor with respect to L-aspartate, binding to the synthetase active site and preventing the formation of the β-aspartyl-AMP intermediate.

Inhibition of Serine Racemase: Modulating Neurotransmission

L-AHA is a potent and reversible inhibitor of serine racemase, the enzyme that converts L-serine to D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. By inhibiting serine racemase, L-AHA can modulate NMDA receptor activity, making it a valuable tool for neuroscience research and a potential therapeutic for neurological disorders associated with NMDA receptor dysfunction.[1][8] The inhibition is competitive with respect to L-serine.[1][8]

Substrate for L-Asparaginase: A Tool for Enzymatic Assays

Paradoxically, L-AHA also serves as a substrate for the enzyme L-asparaginase.[1] This enzyme, used as an anti-cancer therapeutic, catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia. L-asparaginase can also hydrolyze L-AHA to L-aspartic acid and hydroxylamine.[1] This property is exploited in a colorimetric assay to measure L-asparaginase activity.

Experimental Protocol: Colorimetric Assay of L-Asparaginase Activity

Objective: To determine the enzymatic activity of L-asparaginase using L-Aspartic acid β-hydroxamate as a substrate.

Principle: L-asparaginase hydrolyzes L-AHA to produce hydroxylamine. The hydroxylamine is then reacted with an acidic ferric chloride solution to form a colored ferric-hydroxamate complex, which can be quantified spectrophotometrically at 540 nm.

Materials:

-

L-Asparaginase enzyme solution

-

L-Aspartic acid β-hydroxamate (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.6)

-

Ferric chloride reagent (e.g., 10% FeCl₃ in 0.1 M HCl)

-

Spectrophotometer and cuvettes

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of L-Aspartic acid β-hydroxamate in Tris-HCl buffer.

-

Prepare a series of dilutions of the L-asparaginase enzyme in Tris-HCl buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix a defined volume of the L-AHA substrate solution with a defined volume of the enzyme solution.

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 15-30 minutes).

-

Prepare a blank control containing the substrate solution and buffer but no enzyme.

-

-

Termination of Reaction and Color Development:

-

Stop the enzymatic reaction by adding a volume of the ferric chloride reagent. This also initiates the color development.

-

Centrifuge the tubes to pellet any precipitate.

-

-

Spectrophotometric Measurement:

-

Transfer the supernatant to a cuvette.

-

Measure the absorbance at 540 nm against the blank control.

-

-

Calculation of Activity:

-

Create a standard curve using known concentrations of hydroxylamine.

-

Calculate the amount of hydroxylamine produced in the enzymatic reaction from the standard curve.

-

Express the L-asparaginase activity in standard units (e.g., µmol of hydroxylamine produced per minute per mg of enzyme).

-

Causality Behind Experimental Choices:

-

pH 8.6: This pH is optimal for the activity of many L-asparaginases.

-

37°C Incubation: This temperature is generally optimal for enzymatic activity and mimics physiological conditions.

-

Ferric Chloride Reagent: This reagent serves a dual purpose: it stops the enzymatic reaction by denaturing the enzyme and it reacts with the hydroxylamine product to generate a stable, colored complex for quantification.

Applications in Research and Drug Development

The unique biological activities of L-AHA have positioned it as a valuable molecule in various research and therapeutic areas.

Oncology Research

The inhibitory effect of L-AHA on asparagine synthetase and its cytotoxicity against certain cancer cells make it a compound of interest in oncology. A comparative study on L5178Y murine leukemia cells demonstrated that both L- and D-isomers of aspartic acid β-hydroxamate exhibited significant inhibitory activity against cell proliferation.[1]

| Cell Line | Compound | Activity |

| L5178Y Murine Leukemia | L-Aspartic acid β-hydroxamate | Inhibits cell proliferation |

| L5178Y Murine Leukemia | D-Aspartic acid β-hydroxamate | Inhibits cell proliferation |

Ophthalmology

Recent preclinical studies have highlighted the therapeutic potential of L-AHA in treating choroidal neovascularization (CNV), a hallmark of exudative age-related macular degeneration. Intravenous injection of L-AHA in a mouse model of CNV significantly reduced the neovascularization.[1] The proposed mechanism involves the reduction of vascular endothelial growth factor (VEGF) and macrophage chemotactic protein 1 (MCP-1) production.[1]

Cardiovascular Research

L-AHA has been shown to exhibit inhibitory activity against angiotensin-converting enzyme (ACE), a key regulator of blood pressure. This suggests its potential as a lead compound for the development of novel antihypertensive agents.

| Parameter | Value |

| ACE IC50 | 4.92 mM |

| Apparent Inhibition Constant (Ki) | 2.20 mM |

| Type of Inhibition | Competitive |

Conclusion and Future Directions

L-Aspartic acid β-hydroxamate has emerged from a foundational biochemical reagent to a molecule with significant therapeutic potential. Its ability to selectively inhibit key enzymes in metabolism and neurotransmission, coupled with its utility as an enzymatic substrate, underscores its versatility. Future research should focus on elucidating the precise structural basis of its interaction with asparagine synthetase to guide the design of more potent and selective inhibitors. Further in vivo studies are warranted to explore its full therapeutic potential in oncology, ophthalmology, and cardiovascular disease. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize L-Aspartic acid β-hydroxamate in their scientific endeavors, ultimately contributing to advancements in medicine and our understanding of fundamental biological processes.

References

- L-Aspartic Acid Beta-Hydroxamate|CAS 1955-68-6|Serine Racemase Inhibitor - Benchchem. (URL: )

-

A critical analysis of L-asparaginase activity quantification methods-colorimetric methods versus high-performance liquid chromatography - PubMed. (URL: [Link])

-

Masking the Bioactivity of Hydroxamic Acids by Coordination to Cobalt: Towards Bioreductive Anticancer Agents - ResearchGate. (URL: [Link])

-

Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PubMed Central. (URL: [Link])

-

L-aspartate-beta-hydroxamate exhibits mixed agonist/antagonist activity at the glutamate metabotropic receptor in rat neonatal cerebrocortial slices - PubMed. (URL: [Link])

-

Implementation of the asparaginase activity assessment technique for clinical use: experience of a Brazilian Center - NIH. (URL: [Link])

-

A Novel Approach for the Activity Assessment of L-Asparaginase Formulations When Dealing with Complex Biological Samples - MDPI. (URL: [Link])

-

Hydroxamic acids as a novel family of serine racemase inhibitors: mechanistic analysis reveals different modes of interaction with the pyridoxal-5'-phosphate cofactor - PubMed. (URL: [Link])

-

Overview of the structure, side effects, and activity assays of l-asparaginase as a therapy drug of acute lymphoblastic leukemia - PubMed Central. (URL: [Link])

-

Asparagine synthase (glutamine-hydrolysing) - M-CSA Mechanism and Catalytic Site Atlas. (URL: [Link])

-

D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs ‡. (URL: [Link])

-

L-Aspartic acid β-hydroxamate | Buy from Supplier AdooQ®. (URL: [Link])

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (URL: [Link])

-

Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed. (URL: [Link])

-

Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PubMed. (URL: [Link])

Sources

- 1. This compound|CAS 1955-68-6|Serine Racemase Inhibitor [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. >98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 1955-68-6 [chemicalbook.com]

- 6. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Hydroxamic acids as a novel family of serine racemase inhibitors: mechanistic analysis reveals different modes of interaction with the pyridoxal-5'-phosphate cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of L-Aspartic Acid β-Hydroxamate

Abstract

L-Aspartic acid β-hydroxamate (L-AβH), a synthetic derivative of the amino acid L-aspartic acid, has emerged as a molecule of significant interest within the scientific and drug development communities. Its multifaceted biological activities, primarily centered on the inhibition of key enzymes in metabolic and signaling pathways, underscore its potential as both a powerful research tool and a therapeutic agent. This technical guide provides a comprehensive overview of the core biological functions of L-AβH, delving into its mechanisms of action, offering detailed experimental protocols for its study, and exploring its applications in various research fields, with a particular focus on oncology and neurobiology. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compelling compound.

Introduction: Unveiling the Potential of a Versatile Molecule

L-Aspartic acid β-hydroxamate is a non-proteinogenic amino acid derivative that has garnered attention for its ability to selectively interact with and modulate the activity of several critical enzymes.[1] Its structure, featuring a hydroxamate group in place of the β-amide of asparagine, is key to its inhibitory properties. This guide will explore the primary biological roles of L-AβH, with a particular focus on its function as an inhibitor of asparagine synthetase (ASNS) and serine racemase. Furthermore, we will examine its broader biological effects, including its anti-cancer properties, its potential in treating ocular diseases, and its other observed bioactivities.

Core Biological Functions and Mechanisms of Action

The biological significance of L-AβH is primarily attributed to its inhibitory effects on two key enzymes: asparagine synthetase and serine racemase.

Inhibition of Asparagine Synthetase: A Target in Oncology

Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and L-glutamine.[2] This enzyme plays a vital role in cellular nitrogen metabolism and amino acid homeostasis.

Mechanism of ASNS and its Inhibition by L-AβH:

ASNS is a homodimeric enzyme with two active sites per subunit.[3] The N-terminal domain is responsible for glutamine hydrolysis, which generates ammonia. This ammonia then travels through an intramolecular tunnel to the C-terminal domain, where it reacts with a β-aspartyl-AMP intermediate, formed from aspartate and ATP, to produce asparagine.[4][3]

L-AβH acts as a competitive inhibitor of ASNS, with inhibition constants typically in the micromolar range.[1] Its structural similarity to the natural substrate, L-aspartic acid, allows it to bind to the active site of the enzyme, thereby blocking the synthesis of asparagine.

Logical Relationship: ASNS Inhibition and Anti-Cancer Activity

Caption: ASNS inhibition by L-AβH leads to cancer cell death.

Inhibition of Serine Racemase: A Neuromodulatory Role

Serine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the synthesis of D-serine, an important neuromodulator that acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[5][6]

L-AβH has been characterized as a competitive and selective inhibitor of serine racemase.[7] By inhibiting this enzyme, L-AβH can modulate NMDA receptor activity, which has implications for various neurological processes and disorders.

Mechanism of Serine Racemase and its Inhibition:

Serine racemase catalyzes the conversion of L-serine to D-serine.[6] The enzyme can also catalyze the elimination of water from serine, producing pyruvate and ammonia.[5] L-AβH binds to the active site of serine racemase, preventing the binding of the natural substrate, L-serine, and thus inhibiting the production of D-serine.[7]

Therapeutic Potential and Preclinical Evidence

The unique biological activities of L-AβH have prompted investigations into its therapeutic potential in various disease models.

Anti-Cancer Activity

The dependence of certain cancer cells, particularly those in acute lymphoblastic leukemia (ALL), on external sources of asparagine makes them vulnerable to asparagine depletion.[2] L-asparaginase, an enzyme that degrades asparagine, is a standard component of ALL chemotherapy. However, resistance can develop through the upregulation of ASNS.[2] This provides a strong rationale for the use of ASNS inhibitors like L-AβH.

Quantitative Data: Cytotoxicity

| Cell Line | Compound | IC50 (µM) | Reference |

| L5178Y murine leukemia | L-Aspartic acid β-hydroxamate | >1200 | [8] |

| L5178Y murine leukemia | D-Aspartic acid β-hydroxamate | >1200 | [8] |

| Rat Hippocampus (inhibition of ibotenate-stimulated phosphoinositide hydrolysis) | L-Aspartic acid β-hydroxamate | 11 ± 2 | [6] |

| Rat Hippocampus (inhibition of ibotenate-stimulated phosphoinositide hydrolysis) | D-Aspartic acid β-hydroxamate | 104 ± 12 | [6] |

Note: The high IC50 value in L5178Y cells suggests that L-AβH alone may not be highly cytotoxic to all cancer cell lines and may be more effective in combination with other therapies or in specific cancer types with a high dependence on de novo asparagine synthesis.

Treatment of Ocular Diseases

Recent preclinical studies have highlighted the therapeutic potential of L-AβH in treating choroidal neovascularization (CNV), a hallmark of exudative age-related macular degeneration (AMD).[1]

In Vivo Evidence:

In a murine model of laser-induced CNV, intravenous injection of L-AβH (6 mg/kg on day 1, followed by 3 mg/kg on day 3) significantly reduced the volume of CNV. The proposed mechanism involves the reduction of vascular endothelial growth factor (VEGF) and macrophage chemotactic protein 1 (MCP-1) production by inflammation-primed retinal pigment epithelial cells.

Experimental Workflow: In Vivo CNV Model

Caption: Workflow for evaluating L-AβH efficacy in a murine CNV model.

Other Biological Activities

L-AβH has also demonstrated other biological activities, including:

-

Angiotensin-Converting Enzyme (ACE) Inhibition: L-AβH has been shown to exhibit dose-dependent inhibitory activity against ACE, a key enzyme in the regulation of blood pressure.[1]

-

Antioxidant Activity: Studies have indicated that L-AβH possesses antioxidant properties.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving L-AβH.

Asparagine Synthetase (ASNS) Activity Assay

Causality Behind Experimental Choices: This assay measures the activity of ASNS by detecting the production of AMP, a byproduct of the asparagine synthesis reaction. The concentrations of substrates (aspartate, glutamine, and ATP) are chosen to be at or near saturating levels to ensure that the enzyme is the rate-limiting factor in the reaction, allowing for accurate measurement of its maximal velocity.[9][10]

Protocol:

-

Reagent Preparation:

-

Enzyme Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA.

-

Substrate Solution: 20 mM L-aspartate, 20 mM L-glutamine, and 2 mM ATP in enzyme buffer.

-

L-AβH Stock Solution: Prepare a stock solution of L-AβH in sterile water. The final concentration will depend on the desired range for the inhibition assay.

-

-

Assay Procedure:

-

Prepare reactions in triplicate in microcentrifuge tubes.

-

To each tube, add 12.5 µL of purified ASNS enzyme (or cell lysate containing ASNS) diluted in enzyme buffer.

-

Add the desired concentration of L-AβH or vehicle control.

-

Initiate the reaction by adding 12.5 µL of the substrate solution.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a suitable quenching agent (e.g., perchloric acid).

-

-

Detection of AMP:

-

Quantify the amount of AMP produced using a commercial bioluminescent assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of AMP production.

-

For inhibition studies, plot the enzyme activity against the concentration of L-AβH to determine the IC50 value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The concentration of MTT and the incubation time are optimized to allow for sufficient conversion of MTT to formazan by viable cells without causing significant toxicity from the reagent itself.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Incubate for 24 hours to allow cells to attach.

-

-

Treatment:

-

Treat cells with various concentrations of L-AβH or a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well.

-

Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the concentration of L-AβH to determine the IC50 value.

-

Chemical Synthesis and Formulation

Chemical Synthesis

The synthesis of L-Aspartic acid β-hydroxamate can be achieved through the direct reaction of an L-aspartic acid derivative with hydroxylamine.[1] This typically involves the activation of the β-carboxyl group to facilitate nucleophilic attack by hydroxylamine.[1]

General Synthesis Workflow

Caption: Simplified workflow for the chemical synthesis of L-AβH.

Formulation for In Vivo Studies

The formulation of L-AβH for in vivo studies depends on the route of administration. For intravenous injection, L-AβH can be dissolved in sterile saline. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

Example Oral Formulation Preparation:

-

Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.

-

Add the calculated amount of L-AβH to the CMC-Na solution to achieve the desired final concentration (e.g., 2.5 mg/mL).

-

Mix thoroughly to create a uniform suspension.

Conclusion and Future Directions

L-Aspartic acid β-hydroxamate stands out as a versatile and potent modulator of key biological processes. Its well-characterized inhibitory effects on asparagine synthetase and serine racemase have established it as an invaluable tool for researchers in oncology and neuroscience. The preclinical evidence supporting its therapeutic potential in cancer and ocular diseases is promising and warrants further investigation.

Future research should focus on elucidating the full spectrum of its biological targets and off-target effects. More extensive studies on its efficacy in a broader range of cancer models, both as a monotherapy and in combination with existing treatments, are needed. Furthermore, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches could enhance its therapeutic index. As our understanding of the intricate roles of asparagine and D-serine in health and disease continues to grow, so too will the importance and potential applications of L-Aspartic acid β-hydroxamate in the development of novel therapeutic strategies.

References

-

Asparagine synthetase. Grokipedia. [Link]

-

The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC. [Link]

-

L-Aspartic acid β-hydroxamate | Buy from Supplier AdooQ®. [Link]

-

Asparagine synthetase: Function, structure, and role in disease - PMC - NIH. [Link]

-

Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function - Frontiers. [Link]

-

Asparagine synthase (glutamine-hydrolysing) - M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

Mechanism of serine racemase. Racemization manifold versus... - ResearchGate. [Link]

-

Crystal structure of asparagine synthetase reveals a close evolutionary relationship to class II aminoacyl-tRNA synthetase - PubMed. [Link]

-